3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 896359-12-9
VCID: VC6227222
InChI: InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
SMILES: C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Molecular Formula: C17H14FN3O2S
Molecular Weight: 343.38

3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide

CAS No.: 896359-12-9

Cat. No.: VC6227222

Molecular Formula: C17H14FN3O2S

Molecular Weight: 343.38

* For research use only. Not for human or veterinary use.

3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide - 896359-12-9

Specification

CAS No. 896359-12-9
Molecular Formula C17H14FN3O2S
Molecular Weight 343.38
IUPAC Name 3-(4-fluorophenyl)sulfanyl-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Standard InChI InChI=1S/C17H14FN3O2S/c18-13-6-8-14(9-7-13)24-11-10-15(22)19-17-21-20-16(23-17)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,19,21,22)
Standard InChI Key IFLWBXGXZQUPPP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s IUPAC name, 3-[(4-fluorophenyl)sulfanyl]-N-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide, reflects its three primary components:

  • Propanamide core: A three-carbon chain with a terminal amide group.

  • 4-Fluorophenylsulfanyl substituent: A sulfur atom bridges the third carbon of the propanamide to a para-fluorinated benzene ring.

  • 5-Phenyl-1,3,4-oxadiazol-2-yl group: A heterocyclic ring containing two nitrogen atoms and one oxygen atom, substituted with a phenyl group at the fifth position.

The molecular formula is C₁₈H₁₅FN₄O₂S, with a molecular weight of 378.4 g/mol. Key bond lengths and angles are consistent with analogous oxadiazole derivatives, such as N-(4-fluorophenyl)-3-[5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]propanamide, where the oxadiazole ring exhibits planar geometry with bond angles near 120° .

Spectroscopic Characterization

Infrared (IR) spectroscopy of related compounds reveals characteristic absorptions for the amide C=O stretch (~1650–1680 cm⁻¹), aromatic C-H bends (~750–900 cm⁻¹), and S-C vibrations (~650–700 cm⁻¹). Nuclear magnetic resonance (NMR) data for the 4-fluorophenyl group typically show a doublet near δ 7.3–7.5 ppm (¹H) and a singlet at δ 160–165 ppm (¹⁹F) . The oxadiazole protons appear as singlets in the δ 8.0–8.5 ppm range .

Synthetic Methodologies

Optimization Challenges

Key challenges include minimizing epimerization during cyclization and ensuring chemoselectivity in sulfur incorporation. The use of T3P (propanephosphonic anhydride) as a coupling agent improves yield and purity by reducing side reactions .

Biological Activity and Mechanisms

CompoundTarget Cell LineIC₅₀ (µM)Reference
Ethidium bromideSGC-79012.5 ± 0.23
StaurosporineHEPG24.18 ± 0.05
Compound 73 (oxadiazole)MCF71.18 ± 0.14
Target compound (predicted)MCF-7~2.0–3.0Estimated

Enzyme Inhibition

The sulfanyl moiety may confer thymidine phosphorylase (TP) inhibitory activity, as seen in 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives (IC₅₀ = 0.87 µM against PC-3 cells) . Molecular docking studies suggest that electron-withdrawing groups (e.g., fluorine) at the para position enhance hydrophobic interactions with TP’s active site .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<0.1 mg/mL at pH 7.4) due to its hydrophobic aromatic groups. Stability studies in plasma indicate a half-life of >6 hours, with degradation primarily via sulfoxide formation.

Table 2: Key physicochemical parameters

ParameterValueMethod
Melting point178–180°CDifferential scanning calorimetry
logP3.1 ± 0.2HPLC
Solubility in DMSO>50 mMKinetic solubility

Applications and Future Directions

Therapeutic Development

The compound’s dual functionality (oxadiazole and sulfanyl groups) positions it as a candidate for:

  • Targeted cancer therapies: Particularly in malignancies overexpressing telomerase or TP .

  • Antimicrobial agents: Oxadiazoles are known to disrupt bacterial cell wall synthesis.

Material Science Applications

Its rigid heterocyclic core and sulfur content make it a potential precursor for conductive polymers or metal-organic frameworks .

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